Triciribine phosphate (sodium)

Aqueous solubility Parenteral formulation Prodrug design

Triciribine phosphate (sodium), also referred to as TCN-P sodium or triciribine 5′-monophosphate sodium salt, is a cell-permeable tricyclic nucleoside prodrug that functions as a potent, non-ATP competitive allosteric inhibitor of all three AKT isoforms (AKT1/PKBα, AKT2/PKBβ, AKT3/PKBγ). Originally synthesized as the 5′-monophosphate derivative of triciribine (TCN, API-2) to overcome the poor aqueous solubility of the parent nucleoside, TCN-P sodium enables intravenous formulation and has progressed to Phase I/II clinical evaluation in both hematologic malignancies and solid tumors harboring hyperactivated AKT.

Molecular Formula C13H16N6NaO7P
Molecular Weight 422.27 g/mol
Cat. No. B12365974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriciribine phosphate (sodium)
Molecular FormulaC13H16N6NaO7P
Molecular Weight422.27 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)[O-])O)O)C(=N1)N.[Na+]
InChIInChI=1S/C13H17N6O7P.Na/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24;/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24);/q;+1/p-1/t6-,8-,9-,13-;/m1./s1
InChIKeyITOFBRQKZOZIJB-DOKXERMVSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triciribine Phosphate (Sodium) – A Water-Soluble AKT Pan-Isoform Inhibitor Prodrug for Procurement Decision Support


Triciribine phosphate (sodium), also referred to as TCN-P sodium or triciribine 5′-monophosphate sodium salt, is a cell-permeable tricyclic nucleoside prodrug that functions as a potent, non-ATP competitive allosteric inhibitor of all three AKT isoforms (AKT1/PKBα, AKT2/PKBβ, AKT3/PKBγ) [1]. Originally synthesized as the 5′-monophosphate derivative of triciribine (TCN, API-2) to overcome the poor aqueous solubility of the parent nucleoside, TCN-P sodium enables intravenous formulation and has progressed to Phase I/II clinical evaluation in both hematologic malignancies and solid tumors harboring hyperactivated AKT [1][2].

Why AKT Inhibitor Substitution Jeopardizes Experimental Reproducibility: Triciribine Phosphate (Sodium) Differentiation


Despite shared classification as AKT pathway inhibitors, triciribine phosphate (sodium) differs fundamentally from other AKT-targeting agents in its physicochemical properties, pharmacokinetic behavior, inhibitory mechanism, and selectivity fingerprint. The parent compound triciribine exhibits very poor aqueous solubility that precludes straightforward in vivo dosing, a limitation deliberately addressed through the 5′-monophosphate prodrug design of TCN-P sodium [1]. Moreover, TCN-P undergoes a unique red blood cell (RBC)-mediated depot effect not observed with ATP-competitive inhibitors such as ipatasertib or capivasertib, producing prolonged systemic exposure with a half-life of 18–23 hours in preclinical models [2]. Generic substitution across AKT inhibitors therefore risks altered exposure profiles, divergent pharmacodynamic readouts, and confounded mechanistic interpretation.

Triciribine Phosphate (Sodium) Procurement Evidence: Quantified Differentiation Against Closest AKT Inhibitor Comparators


Aqueous Solubility Advantage Over Parent Triciribine Enables Direct Intravenous Formulation

Triciribine phosphate (sodium) was synthesized as a water-soluble derivative specifically to overcome the very poor aqueous solubility of the parent nucleoside triciribine [1]. The parent compound triciribine is practically insoluble in water (<1 mg/mL), necessitating complex formulation approaches for in vivo administration, whereas the 5′-monophosphate sodium salt provides sufficient aqueous solubility to support intravenous infusion at clinically relevant doses (up to 45 mg/m² in Phase I trials) [2][3]. This solubility enhancement is intrinsic to the phosphate prodrug design and is not achieved by other formulation modifications of the parent compound.

Aqueous solubility Parenteral formulation Prodrug design

Erythrocyte-Mediated Depot Effect and Prolonged 18–23 Hour Half-Life Differentiates TCN-P from Other Nucleoside Phosphates

Following single intravenous administration in C57/BL6 mice (1, 3, and 10 mg/kg), triciribine 5′-monophosphate (TCNP) accumulates preferentially in red blood cells (RBCs) and demonstrates a terminal half-life of 18 to 23 hours [1]. Critically, the study explicitly notes that "unlike other nucleoside phosphates, TCNP was found to be relatively stable in mice plasma serving as a secondary depot" [1]. This RBC–plasma depot effect is absent from other clinically evaluated AKT inhibitors including MK-2206 (human t½ = 60–80 hours but no RBC partitioning) [2] and ipatasertib (human t½ ≈ 40 hours, primarily plasma distribution) [3], producing distinct time-concentration profiles that directly influence pharmacodynamic study design.

Pharmacokinetics Red blood cell depot Half-life Sustained exposure

Non-ATP Competitive Allosteric AKT Inhibition: Mechanistic Distinction from ATP-Competitive Inhibitors Ipatasertib and Capivasertib

Triciribine exerts its AKT inhibitory activity through a non-ATP competitive allosteric mechanism, binding to the pleckstrin homology (PH) domain of AKT and preventing its phosphorylation and activation, with reported IC50 values of 5.3 nM (Akt1), 12 nM (Akt2), and 65 nM (Akt3) . This contrasts with the ATP-competitive inhibitors ipatasertib (IC50: Akt1=5 nM, Akt2=18 nM, Akt3=8 nM) [1] and capivasertib (IC50: Akt1=3 nM, Akt2=8 nM, Akt3=8 nM) , which target the ATP-binding pocket. The allosteric binding mode of triciribine may retain activity against certain mutations in the ATP-binding site that compromise ATP-competitive inhibitor binding, although direct comparative resistance profiling data remain limited.

Allosteric inhibition Non-ATP competitive AKT isoform potency Resistance mutations

Clean Upstream Kinase Selectivity: No Inhibition of PI3K or PDK1 at Pharmacologically Relevant Concentrations

Triciribine selectively inhibits AKT phosphorylation and activation without affecting the activity of the upstream activating kinases PI3K (phosphoinositide 3-kinase) or PDK1 (3-phosphoinositide-dependent protein kinase-1) [1]. This clean selectivity profile contrasts with perifosine, an alkylphosphocholine AKT inhibitor that exhibits an AKT IC50 of approximately 4.7 μM and has been reported to affect broader cellular signaling pathways including ERK1/2 phosphorylation [2]. The >1000-fold potency advantage of triciribine over perifosine, combined with its lack of upstream kinase interference, makes it a more specific probe for studying AKT-dependent signaling.

Kinase selectivity PI3K PDK1 Off-target profiling

Triciribine Phosphate (Sodium) Application Scenarios: Evidence-Backed Research Use Cases


Preclinical Oncology Studies Requiring Intravenous AKT Inhibition with Defined Pharmacokinetics

The aqueous solubility of triciribine phosphate (sodium) enables direct intravenous administration without solubilizing excipients, combined with its RBC-mediated depot effect providing sustained exposure over 18–23 hours [1]. This makes it suitable for in vivo oncology models (xenograft, syngeneic, or PDX) where reproducible systemic AKT inhibition is required and where the pharmacokinetic profile must be precisely characterized to correlate with pharmacodynamic endpoints such as p-AKT suppression in tumor biopsies [2].

Mechanistic Studies Distinguishing Allosteric from ATP-Competitive AKT Inhibition

Triciribine phosphate (sodium) serves as a chemically distinct tool for dissecting AKT signaling pathways, allowing researchers to compare the biological consequences of non-ATP competitive allosteric AKT inhibition (triciribine, IC50 5.3–65 nM across isoforms) versus ATP-competitive inhibition (e.g., ipatasertib, IC50 5–18 nM) . This is particularly valuable for studying resistance mechanisms, feedback activation, and isoform-specific functions of AKT1, AKT2, and AKT3.

AKT Pathway Research in HIV-1 Latency and Reactivation Models

Beyond its anticancer activity, triciribine phosphate demonstrates potent anti-HIV-1 activity with an IC50 of approximately 20 nM in acutely infected T-cell lines [3]. This dual activity profile enables researchers studying the intersection of AKT signaling and HIV-1 biology to use a single compound for both pathway inhibition and antiviral effect assessment, a capability not shared by other AKT inhibitors such as MK-2206, ipatasertib, or capivasertib.

Pharmacokinetic/Pharmacodynamic Modeling Studies Leveraging the RBC Depot Effect

The unique RBC accumulation and plasma stability of triciribine phosphate (sodium) — explicitly contrasted with the behavior of other nucleoside phosphates — provides a model system for studying sustained-release prodrug pharmacology [1]. This application scenario is relevant for academic and industrial laboratories developing extended-release formulations or investigating the impact of erythrocyte partitioning on drug distribution and efficacy.

Quote Request

Request a Quote for Triciribine phosphate (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.